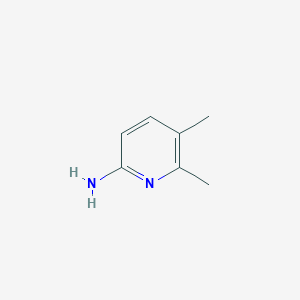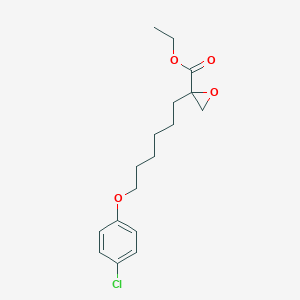
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate (also known as 2,5-Dioxopyrrolidin-1-yl 4-methylsulfonylthiobutanoate or DPMSTB) is a synthetic chemical compound that belongs to a class of compounds known as organosulfur compounds. It is a white crystalline solid that has a melting point of approximately 150°C. DPMSTB has been studied for its potential applications in various scientific fields such as organic synthesis, chemical biology, and biochemistry.
Applications De Recherche Scientifique
Liaison hétérobifunctionnelle sulfhydryle
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate est un réactif pour la liaison hétérobifunctionnelle sulfhydryle . La réactivité différentielle de l'ester NHS et du groupe méthanethiosulfonate sur le this compound permet une liaison contrôlée de composés à différents sites nucléophiles .
Immunodosages par électrochimiluminescence (ECL)
Ce composé a été utilisé dans le développement de marqueurs d'électrochimiluminescence améliorés pour l'immunodosage hétérogène de microbilles . Les intensités d'ECL des marqueurs libres en solutions tampon aqueuses homogènes ont été comparées dans une condition similaire à celle utilisée par un système d'immunodosage clinique commercial .
Conjugués anticorps-médicament (ADC)
Le this compound est un lieur ADC non clivable utilisé dans la synthèse de conjugués anticorps-médicament (ADC) . Les ADC sont une classe d'agents thérapeutiques qui délivrent des médicaments cytotoxiques aux cellules cancéreuses par le biais d'anticorps spécifiques .
Technologie d'immunodosage clinique
Les données obtenues à partir de ces marqueurs ECL éclairent le développement ultérieur de la technologie d'immunodosage clinique basée sur l'ECL .
Complexes de Ruthénium (II)
Ce composé est utilisé dans la synthèse de complexes de Ruthénium (II) avec l'acide carboxylique comme groupe bioconjuguable .
Mécanisme d'oxydoréduction
Par un mécanisme d'oxydoréduction avec la participation de la tri-propylamine (TPA), l'ECL basée sur ce composé est devenue une technologie d'immunodiagnostic avec un niveau élevé d'acceptation commerciale .
Mécanisme D'action
Target of Action
The primary target of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a non-cleavable linker in the synthesis of ADCs . It forms a stable bond between the antibody and the cytotoxic drug, ensuring the drug’s delivery directly to the cancer cells .
Biochemical Pathways
The compound plays a crucial role in the ADC synthesis pathway. By acting as a linker, it enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing the impact on healthy cells .
Pharmacokinetics
As a linker in adcs, its bioavailability would be closely tied to the properties of the adcs themselves .
Result of Action
The use of this compound in ADC synthesis results in more targeted and effective cancer treatments. The ADCs can deliver cytotoxic drugs directly to the cancer cells, reducing side effects and improving patient outcomes .
Analyse Biochimique
Biochemical Properties
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with antibodies and cytotoxins, serving as a bridge to link these two components . The nature of these interactions is based on the differential reactivity of the NHS ester and the methanethiosulfonate group on this compound, allowing for controlled cross-linking of compounds at different nucleophilic sites .
Cellular Effects
The effects of this compound on cells are primarily observed through the action of the ADCs it helps form . By linking antibodies to cytotoxins, it enables the selective delivery of cytotoxic agents to target cells, influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism, though the specific effects can vary depending on the nature of the antibody and cytotoxin used in the ADC .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in ADC synthesis . The ADCs it forms can bind to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the cytotoxin . This can result in cell death, providing a mechanism for targeted therapy .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADCs it forms
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a synthetic compound used in ADC synthesis, it is not naturally present in biological systems and does not participate in typical metabolic pathways .
Transport and Distribution
As a component of ADCs, its distribution would likely follow that of the ADC .
Subcellular Localization
As part of an ADC, its localization would be expected to follow that of the ADC, which could vary depending on the specific antibody and target antigen .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLLSNVYXTICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400053 | |
| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690632-55-4 | |
| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)


![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)






